molecular formula C15H13FO4 B6402598 2-(2-Fluoro-5-methoxyphenyl)-5-methoxybenzoic acid CAS No. 1261967-03-6

2-(2-Fluoro-5-methoxyphenyl)-5-methoxybenzoic acid

Cat. No.: B6402598
CAS No.: 1261967-03-6
M. Wt: 276.26 g/mol
InChI Key: QKDLAVGFBLFWCD-UHFFFAOYSA-N
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Description

2-(2-Fluoro-5-methoxyphenyl)-5-methoxybenzoic acid is an organic compound characterized by the presence of two methoxy groups and a fluorine atom attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoro-5-methoxyphenyl)-5-methoxybenzoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with 2-fluoro-5-methoxyphenylboronic acid.

    Suzuki-Miyaura Cross-Coupling Reaction: This reaction couples the boronic acid with a suitable aryl halide in the presence of a palladium catalyst and a base, such as potassium carbonate, in an aqueous or organic solvent.

    Oxidation: The resulting intermediate undergoes oxidation to introduce the carboxylic acid group, forming the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoro-5-methoxyphenyl)-5-methoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

2-(2-Fluoro-5-methoxyphenyl)-5-methoxybenzoic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: It is utilized in the development of organic materials with specific electronic properties.

    Biological Studies: The compound is studied for its interactions with biological molecules and potential as a biochemical probe.

    Industrial Applications: It is used in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-5-methoxyphenyl)-5-methoxybenzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of fluorine and methoxy groups can influence its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-methoxyphenylboronic acid
  • 2-Fluoro-5-methoxyphenylacetic acid
  • 2-Fluoro-5-methoxyphenylamine

Uniqueness

2-(2-Fluoro-5-methoxyphenyl)-5-methoxybenzoic acid is unique due to the combination of fluorine and methoxy groups on the benzoic acid core. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications where these properties are desired.

Properties

IUPAC Name

2-(2-fluoro-5-methoxyphenyl)-5-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO4/c1-19-9-3-5-11(13(8-9)15(17)18)12-7-10(20-2)4-6-14(12)16/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKDLAVGFBLFWCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)F)C2=C(C=C(C=C2)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10690138
Record name 2'-Fluoro-4,5'-dimethoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10690138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261967-03-6
Record name 2'-Fluoro-4,5'-dimethoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10690138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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